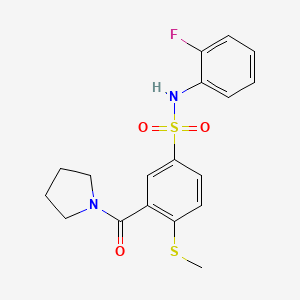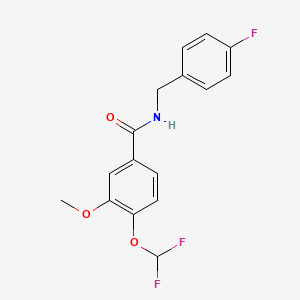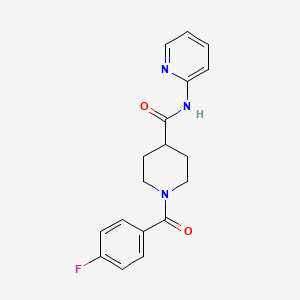
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide works by inhibiting the activity of RAF and MEK kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is often overactive in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide can effectively suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to effectively inhibit the growth and survival of several types of cancer cells, including melanoma, colorectal cancer, and pancreatic cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it has been extensively studied in preclinical models, and has shown promising results in these studies. Additionally, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been well-tolerated in animal studies, indicating that it may have a favorable toxicity profile in humans. However, one limitation of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One direction is to further evaluate its efficacy and safety in clinical trials, particularly in combination with other cancer therapies. Another direction is to explore the potential applications of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research could be done to elucidate the mechanisms of action of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide and to identify biomarkers that could predict its efficacy in individual patients.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including the RAF kinases and the MEK kinases. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is commonly activated in cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3OS/c26-18-12-10-17(11-13-18)22-14-20(19-8-4-5-9-21(19)27-22)24(30)29-25-28-23(15-31-25)16-6-2-1-3-7-16/h1-15H,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEBRHMMNYQRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N~4~-(4-phenyl-1,3-thiazol-2-YL)-4-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4852016.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)
![methyl 1-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]prolinate](/img/structure/B4852035.png)
![1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4852042.png)

![6-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4852052.png)

![4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4852071.png)
![ethyl 4,5-dimethyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4852077.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4852092.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852102.png)
